

Peficitinib in DMSO: Application Notes for Researchers

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Compound of Interest

Compound Name: *Peficitinib*

Cat. No.: *B15615569*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of **Peficitinib** when dissolved in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Overview

Peficitinib (also known as ASP015K and JNJ-54781532) is a potent, orally bioavailable inhibitor of the Janus kinase (JAK) family of enzymes, playing a critical role in the JAK-STAT signaling pathway that is central to immune response and inflammation.[1][2] Due to its hydrophobic nature, **Peficitinib** has low aqueous solubility and is typically prepared as a concentrated stock solution in DMSO for in vitro and in vivo research.[3][4]

Peficitinib Solubility in DMSO

Peficitinib exhibits high solubility in fresh, anhydrous DMSO. However, the reported solubility values vary across different suppliers and experimental conditions. It is imperative to use high-quality, anhydrous DMSO to achieve maximum solubility, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[5][6]

Table 1: Reported Solubility of **Peficitinib** in DMSO

Solubility (mg/mL)	Molar Equivalent (mM)	Source(s)	Notes
10	30.6	Cayman Chemical	
58.33	178.71	MedchemExpress	Requires sonication for dissolution.[6]
65	199.14	Selleck Chemicals, BenchChem	Use fresh, anhydrous DMSO.[5][7]

Molecular Weight of **Peficitinib**: 326.4 g/mol

Peficitinib Stability in DMSO

Peficitinib stock solutions in DMSO are stable for extended periods when stored under appropriate conditions. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4]

Table 2: Storage Recommendations and Stability of **Peficitinib** in DMSO

Storage Temperature	Recommended Duration	Source(s)
-20°C	Up to 1 month	[5]
-80°C	Up to 1 year	[5]

For long-term storage of the solid compound, it is recommended to keep it at -20°C.[3]

Experimental Protocols

Protocol for Preparation of Peficitinib Stock Solution in DMSO

This protocol details the preparation of a 10 mM **Peficitinib** stock solution in DMSO.

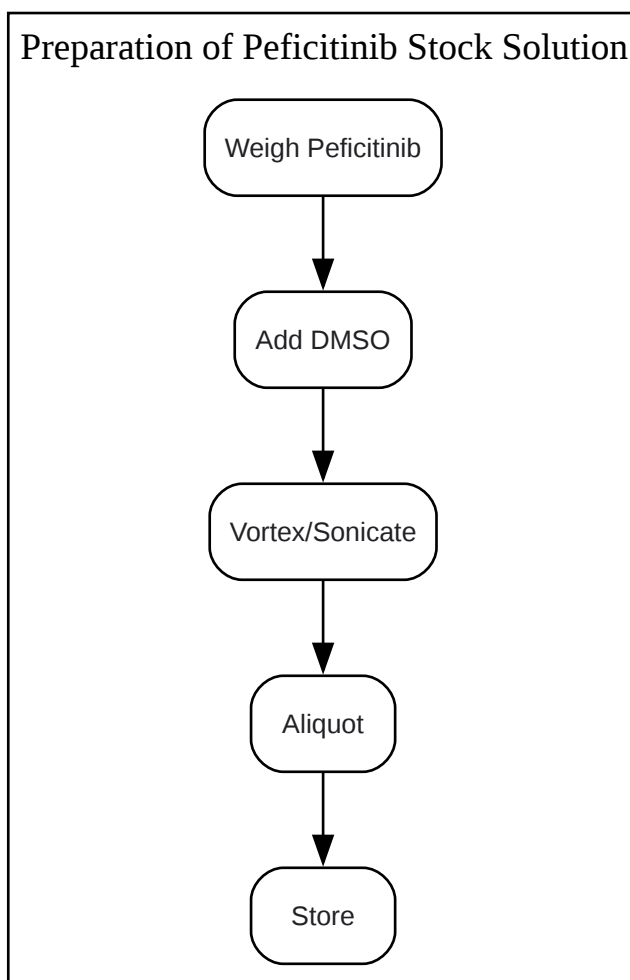
Materials:

- **Peficitinib** powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- **Pre-weigh Peficitinib:** Accurately weigh the desired amount of **Peficitinib** powder. For 1 mL of a 10 mM solution, 3.264 mg of **Peficitinib** is required.
- **Add DMSO:** Add the calculated volume of anhydrous DMSO to the vial containing the **Peficitinib** powder.
- **Dissolution:** Vortex the solution vigorously until the **Peficitinib** is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[\[6\]](#)
- **Aliquoting:** Aliquot the stock solution into smaller, single-use, tightly sealed vials to minimize freeze-thaw cycles.
- **Storage:** Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[\[5\]](#)



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*Preparation of **Peficitinib** Stock Solution.*

Protocol for Determining the Solubility of Peficitinib in DMSO

This protocol outlines a method to determine the saturation solubility of **Peficitinib** in DMSO using the shake-flask method followed by HPLC analysis.^[7]

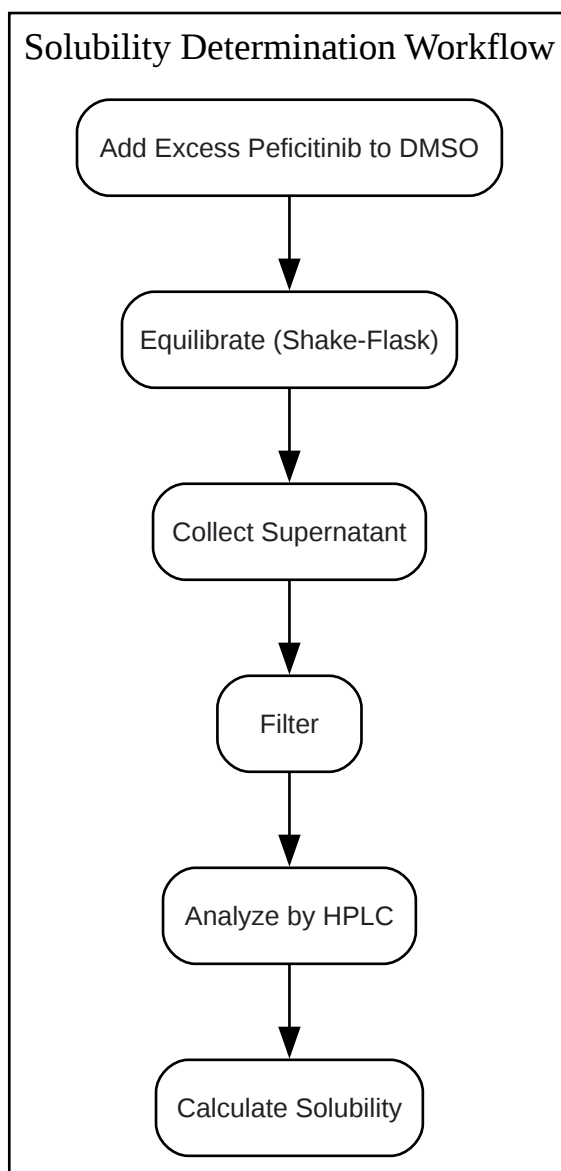
Materials:

- **Peficitinib** powder
- Anhydrous DMSO

- Sealed vials
- Orbital shaker
- 0.45 μm syringe filters
- High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

- **Sample Preparation:** Add an excess amount of **Peficitinib** powder to a known volume of anhydrous DMSO in a sealed vial.
- **Equilibration:** Place the vial on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.
- **Sample Collection:** After incubation, visually confirm the presence of undissolved solid. Carefully collect a sample of the supernatant.
- **Filtration:** Filter the supernatant through a 0.45 μm syringe filter to remove any undissolved particles.
- **HPLC Analysis:** Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Inject the diluted sample into the HPLC system to determine the concentration of **Peficitinib**.
- **Calculation:** Calculate the solubility in mg/mL based on the determined concentration and the dilution factor.



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Workflow for Solubility Determination.

Protocol for Assessing the Stability of Peficitinib in DMSO

This protocol provides a general method for assessing the stability of a **Peficitinib** stock solution in DMSO over time at different storage temperatures using HPLC.

Materials:

- Prepared **Peficitinib** in DMSO stock solution (e.g., 10 mM)
- Tightly sealed vials (amber glass recommended to protect from light)
- Storage environments at various temperatures (e.g., 4°C, -20°C, -80°C)
- HPLC system with UV detector

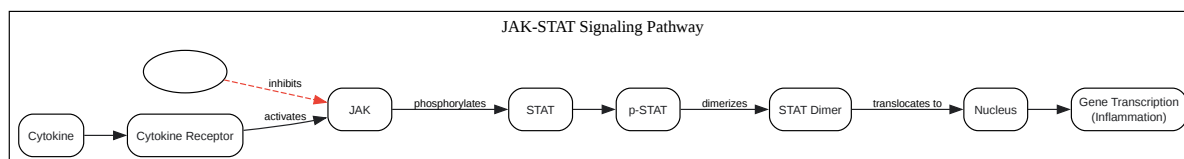
Procedure:

- Aliquoting: Distribute the freshly prepared **Peficitinib** stock solution into multiple small, tightly sealed vials.
- Storage: Store the aliquots at the desired temperatures.
- Time Points: At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
- HPLC Analysis:
 - Thaw the sample to room temperature.
 - Dilute the sample to an appropriate concentration for analysis.
 - Inject the sample into an HPLC system.
 - Quantify the peak area corresponding to **Peficitinib** and compare it to the initial time point (t=0) to determine the percentage of the compound remaining.
 - Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

Peficitinib functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[1] This inhibition blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] The activated STATs would

normally dimerize, translocate to the nucleus, and regulate the transcription of genes involved in the inflammatory response. By disrupting this pathway, **Peficitinib** reduces the production of pro-inflammatory cytokines.[1]



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Peficitinib Inhibition of the JAK-STAT Pathway.

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References

- 1. What is the mechanism of Peficitinib Hydrobromide? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
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